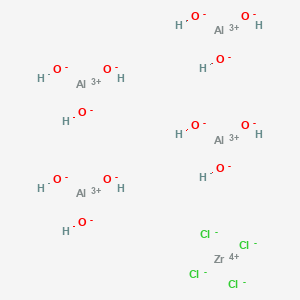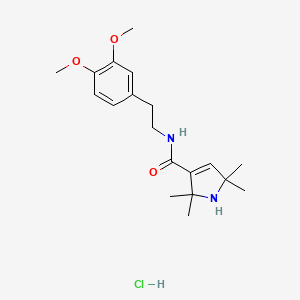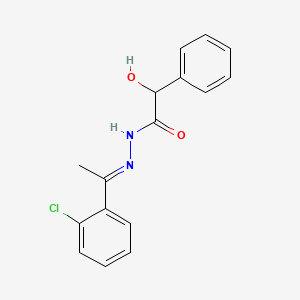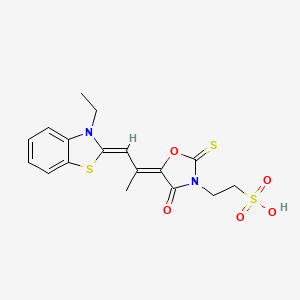
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, ethanesulfonic acid, and benzothiazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions. The benzothiazole moiety is then introduced through a condensation reaction with an appropriate thioamide. The final step involves the sulfonation of the ethanesulfonic acid group, which can be carried out using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the original ones.
Applications De Recherche Scientifique
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-2-methyl-2-(3-methylbutyl)-oxazolidine: A related oxazolidine compound with applications in moisture scavenging and urethane coatings.
3-Benzyl-1,3-oxazolidine: Another oxazolidine derivative used in organic synthesis.
Uniqueness
3-Oxazolidineethanesulfonic acid, 5-(2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene)-4-oxo-2-thioxo- stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
97135-96-1 |
|---|---|
Formule moléculaire |
C17H18N2O5S3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C17H18N2O5S3/c1-3-18-12-6-4-5-7-13(12)26-14(18)10-11(2)15-16(20)19(17(25)24-15)8-9-27(21,22)23/h4-7,10H,3,8-9H2,1-2H3,(H,21,22,23)/b14-10-,15-11- |
Clé InChI |
GQKDIKJHNAKJRT-HYQBVQLESA-N |
SMILES isomérique |
CCN\1C2=CC=CC=C2S/C1=C\C(=C/3\C(=O)N(C(=S)O3)CCS(=O)(=O)O)\C |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=O)N(C(=S)O3)CCS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


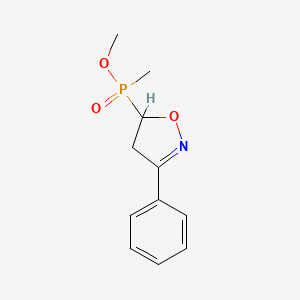
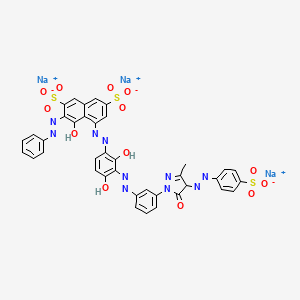
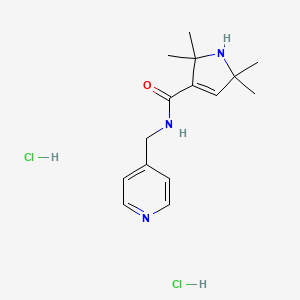
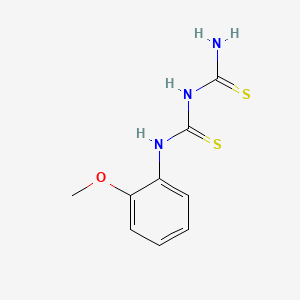

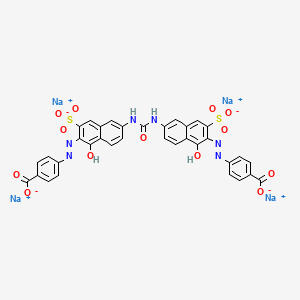

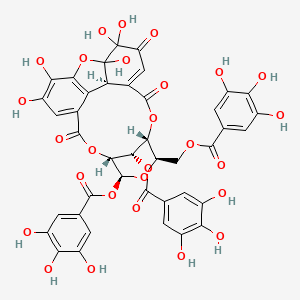
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
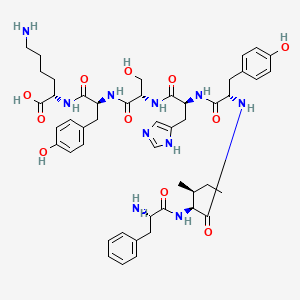
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
